4-Methyl-N'-(4-methylbenzylidene)benzenesulfonohydrazide
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Overview
Description
“4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C16H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Methyl-N’-(4-methylbenzylidene)benzenesulfonohydrazide” is represented by the linear formula C16H16N2O . The compound has a molecular weight of 252.319 .Scientific Research Applications
Chemical Synthesis and Crystallography
One notable area of research involving this compound is its synthesis and crystallographic analysis. The compound is formed through a reaction involving toluene-4-sulfonohydrazide and 4-methylbenzaldehyde. This reaction results in the creation of an imine compound with the molecular formula C15H16N2O2S. In terms of its crystal structure, the molecules of this compound are known to link into chains through intermolecular N—H...O hydrogen-bond interactions. This information is critical for understanding the molecular geometry and potential interactions of the compound in various applications.
Sensor Development
Additionally, derivatives of this compound, specifically those with nitro group substitutions such as (E)-4-Methyl-N′-(3-nitrobenzylidene)-benzenesulfonohydrazide and (E)-4-Methyl-N′-(4-nitrobenzylidene)-benzenesulfonohydrazide, have been studied for their potential in sensor development. These derivatives have been examined for their utility in detecting trivalent metal ions like Y3+. The process of synthesis for these derivatives typically involves stirring a mixture of the appropriate aldehyde and 4-methyl-benzenesulfonylhydrazine in ethanol. The resulting products are crystallized to form the respective derivatives as crystals, which are then characterized using various analytical techniques like NMR, FTIR, and UV-Vis spectroscopy.
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-3-7-14(8-4-12)11-16-17-20(18,19)15-9-5-13(2)6-10-15/h3-11,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQOHNBFVBUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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